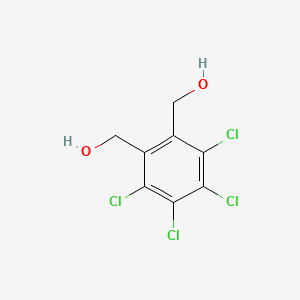
(3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol is a chemical compound with the molecular formula C8H6Cl4O2. This compound is characterized by the presence of four chlorine atoms and two hydroxyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol typically involves the chlorination of a precursor compound, followed by the introduction of hydroxyl groups. One common method involves the chlorination of 1,2-dimethoxybenzene to produce 3,4,5,6-tetrachloro-1,2-dimethoxybenzene, which is then subjected to demethylation to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to manage the reactivity of chlorine and hydroxyl groups.
化学反応の分析
Types of Reactions
(3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachlorobenzaldehyde, while reduction could produce less chlorinated phenylene derivatives.
科学的研究の応用
(3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol involves its interaction with molecular targets, such as enzymes and receptors. The presence of chlorine atoms and hydroxyl groups allows it to form specific interactions with these targets, potentially leading to biological effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
(3,4,5,6-Tetrabromo-1,2-phenylene)dimethanol: Similar in structure but with bromine atoms instead of chlorine.
(3,4,5,6-Tetramethyl-1,2-phenylene)dimethanol: Contains methyl groups instead of chlorine atoms.
Tetrachlorophenol: A related compound with four chlorine atoms attached to a phenol ring.
Uniqueness
(3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol is unique due to the combination of chlorine atoms and hydroxyl groups on the benzene ring. This specific arrangement imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
特性
CAS番号 |
56135-96-7 |
|---|---|
分子式 |
C8H6Cl4O2 |
分子量 |
275.9 g/mol |
IUPAC名 |
[2,3,4,5-tetrachloro-6-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C8H6Cl4O2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11/h13-14H,1-2H2 |
InChIキー |
ALURCQQYPDAPIX-UHFFFAOYSA-N |
正規SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)
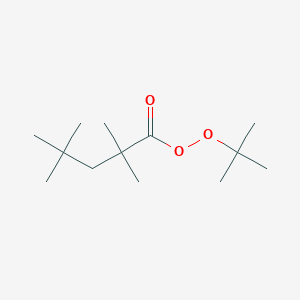
![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)

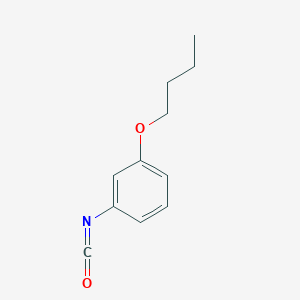
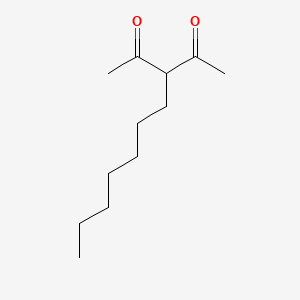
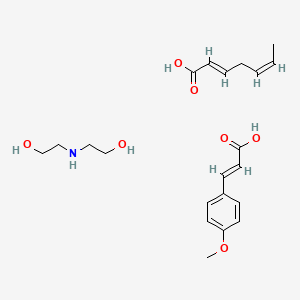
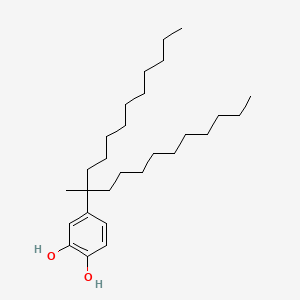
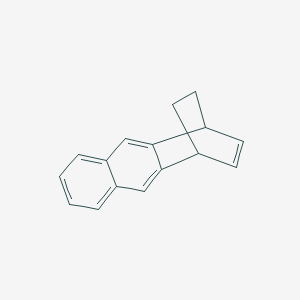
![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)
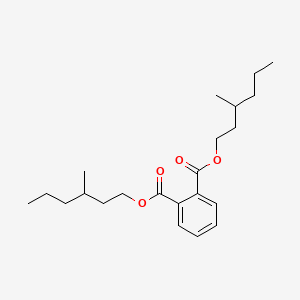
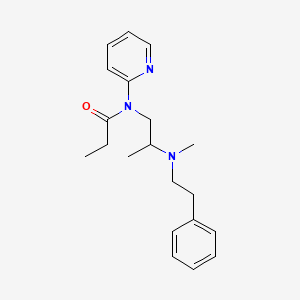
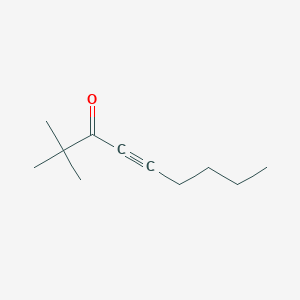
![2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester](/img/structure/B14637320.png)
